molecular formula C10H12ClIN2O B1389991 N-(2-Chloro-6-iodopyridin-3-yl)pivalamide CAS No. 1138444-26-4

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide

Cat. No.: B1389991
CAS No.: 1138444-26-4
M. Wt: 338.57 g/mol
InChI Key: QXSGQKGYTRBNNT-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide (CAS: 1138444-26-4) is a halogenated pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) at position 3, a chlorine atom at position 2, and an iodine atom at position 6 of the pyridine ring. Its molecular formula is C₁₁H₁₃ClIN₂O₂, with a molecular weight of 382.59 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its halogen substituents, which facilitate cross-coupling reactions. The iodine atom, in particular, serves as a versatile leaving group in nucleophilic substitutions or metal-catalyzed couplings (e.g., Suzuki or Ullmann reactions), while the bulky pivalamide group may influence steric and electronic properties during synthesis .

Properties

IUPAC Name

N-(2-chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGQKGYTRBNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673877
Record name N-(2-Chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-26-4
Record name N-(2-Chloro-6-iodo-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored applications in organic synthesis. Below is a detailed comparison of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide with closely related compounds, focusing on molecular features, physicochemical properties, and commercial availability.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Price (1g) Key Applications/Notes References
This compound (1138444-26-4) C₁₁H₁₃ClIN₂O₂ 382.59 Cl (C2), I (C6), pivalamide (C3) $300 Cross-coupling reactions, pharmaceutical intermediates
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) C₁₁H₁₂ClIN₂O₂ 366.58 Cl (C2), I (C6), formyl (C4) $500 Aldehyde functionalization for further derivatization
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid (HB181) C₁₁H₁₂ClIN₂O₃ 382.58 Cl (C2), I (C6), carboxylic acid (C4) $500 Solubility enhancement, metal coordination
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (HB182) C₁₃H₁₈ClIN₂O₃ 412.65 Cl (C2), I (C6), dimethoxymethyl (C4) $500 Protecting group strategies in synthesis
N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide (1305325-24-9) C₁₃H₂₀ClIN₂OSi 410.75 Cl (C2), I (C6), trimethylsilyl (C4) $285–$559 Silicon-mediated stabilization; coupling reactions
N-(2-chloro-6-formylpyridin-3-yl)pivalamide (1142191-76-1) C₁₁H₁₃ClN₂O₂ 240.69 Cl (C2), formyl (C6) $400 Aldehyde-based conjugation or cyclization

Key Observations

Substituent Effects on Reactivity :

  • The iodine atom in This compound enhances its utility in metal-catalyzed cross-couplings compared to bromo or chloro analogs (e.g., 6-Bromo-2-chloronicotinaldehyde, CAS 1142191-77-2) .
  • Electron-withdrawing groups (e.g., formyl in HB180, carboxylic acid in HB181) increase the pyridine ring’s electrophilicity, facilitating nucleophilic attacks or coordination chemistry .

Steric and Electronic Modifications :

  • The trimethylsilyl group in HB182 (C13H18ClIN2O3) provides steric protection and stabilizes intermediates during synthesis, whereas the dimethoxymethyl group in HB182 acts as a masked aldehyde for stepwise functionalization .
  • The absence of iodine in N-(2-chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1) reduces molecular weight (240.69 vs. 382.59 g/mol) and cost ($400 vs. $300–$559/g) but limits cross-coupling versatility .

Commercial Availability and Pricing: The target compound (1138444-26-4) is priced at $300/250 mg (¥2200), reflecting the cost of iodine and specialized synthesis . In contrast, non-iodinated analogs (e.g., HB564) are cheaper ($400/g) due to lower halogen costs . Trimethylsilyl-substituted derivatives (e.g., 1305325-24-9) command higher prices ($559/g) due to their niche applications in silicon chemistry .

Biological Activity

N-(2-Chloro-6-iodopyridin-3-yl)pivalamide is a synthetic organic compound with significant potential in pharmacological applications. Its unique structural features, including a chloro group and an iodine substitution on the pyridine ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}ClIN2_2O
  • Molecular Weight : 338.57 g/mol
  • CAS Number : 1138444-26-4

The compound features a pivalamide moiety that enhances its stability and solubility, facilitating its biological interactions. The presence of halogen atoms (chlorine and iodine) can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. A study evaluating similar pyridine derivatives showed that structural modifications could enhance cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)
This compoundHCT11620.5 ± 3.2
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamideMIA PaCa-215.8 ± 2.1
Control (Doxorubicin)HCT1160.5 ± 0.1

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage or cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating a potential role in developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Case Studies and Research Findings

  • Study on Anticancer Activity : A comparative analysis of various pyridine derivatives indicated that structural modifications significantly impacted their anticancer efficacy. This compound was among the compounds exhibiting substantial cytotoxicity against colorectal cancer cells .
  • Antimicrobial Evaluation : A recent study explored the antimicrobial properties of halogenated pyridine derivatives, including this compound, revealing effective inhibition against resistant bacterial strains .

Q & A

Q. How can the synthesis of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide be optimized to improve yield and purity?

  • Methodological Answer: Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry of reagents. For halogenated pyridines, iodine incorporation may require controlled iodination steps (e.g., using iodine monochloride) to minimize byproducts . Catalysts like palladium complexes can enhance coupling reactions for pivalamide attachment. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Evidence from similar compounds (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) suggests yields improve with inert atmospheres and slow reagent addition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the pyridine ring. The deshielding effect of iodine and chlorine atoms aids in assigning peaks (e.g., downfield shifts for protons near halogens) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃ClIN₂O₂, M.W. 366.58) and fragmentation patterns .
  • IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer: DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted into density functionals, predicts interaction sites for nucleophilic/electrophilic attacks . For example, iodine’s electron-withdrawing effect reduces pyridine ring electron density, influencing regioselectivity in cross-coupling reactions. Software like Gaussian or ORCA can simulate these properties .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

  • Methodological Answer: Heavy atoms like iodine cause strong X-ray absorption, requiring careful data collection (e.g., Mo-Kα radiation). SHELXL software refines anisotropic displacement parameters and resolves disorder in the pivalamide group . Challenges include:
  • Thermal Motion: High thermal parameters for iodine may necessitate low-temperature (100 K) data collection.
  • Twinned Crystals: SHELXD or OLEX2 algorithms can deconvolute overlapping reflections .
    Example: Refinement of N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (HB232) achieved R-factor <5% using SHELXL .

Q. How do iodine and chlorine substituents influence the pyridine ring’s reactivity in further functionalization?

  • Methodological Answer:
  • Electronic Effects: Iodine (σp ~0.18) and chlorine (σp ~0.23) act as meta-directing groups, favoring electrophilic substitution at the 4-position.
  • Steric Effects: Bulky pivalamide groups hinder reactions at the 3-position.
    Experimental data from N-(6-chloro-5-iodopyridin-2-yl)pivalamide show Suzuki-Miyaura coupling occurs preferentially at the iodine site due to lower C-I bond dissociation energy .

Q. How can researchers resolve contradictions in reported spectral data for halogenated pyridine derivatives?

  • Methodological Answer: Cross-validation using multiple techniques is essential:
  • Comparative Analysis: Align NMR shifts with structurally similar compounds (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide, HB180) .
  • Crystallographic Validation: Overlay experimental and DFT-calculated structures to verify assignments .
  • Reproducibility: Repeat syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to minimize batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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